molecular formula C9H12F2N2O B8534415 1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine

1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine

Cat. No.: B8534415
M. Wt: 202.20 g/mol
InChI Key: PCGLOQBIDPTHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine is a chemical compound with the molecular formula C9H12F2N2O and a molecular weight of 202.20 g/mol This compound is characterized by the presence of a pyridine ring substituted with a difluoroethoxy group and an ethanamine moiety

Preparation Methods

The synthesis of 1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine typically involves the following steps:

Chemical Reactions Analysis

1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12F2N2O

Molecular Weight

202.20 g/mol

IUPAC Name

1-[6-(2,2-difluoroethoxy)pyridin-3-yl]ethanamine

InChI

InChI=1S/C9H12F2N2O/c1-6(12)7-2-3-9(13-4-7)14-5-8(10)11/h2-4,6,8H,5,12H2,1H3

InChI Key

PCGLOQBIDPTHMN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)OCC(F)F)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was synthesised according to the 2-step procedure described for the synthesis of 1-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethanamine starting from 6-chloronicotinonitrile and 2,2,3,3-tetrafluoropropan-1-ol.
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Synthesis routes and methods II

Procedure details

The title compound was synthesised according to the 2-step procedure described for the synthesis of 1-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethanamine starting from 6-chloronicotinonitrile and 2,2-difluoroethanol.
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